molecular formula C19H21NO3S2 B3016952 2-(Benzylthio)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone CAS No. 1448076-20-7

2-(Benzylthio)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone

Cat. No. B3016952
CAS RN: 1448076-20-7
M. Wt: 375.5
InChI Key: DWHICFCTXVSSMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrole and pyrrolidine derivatives is well-documented. For instance, a new penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . This method could potentially be adapted for the synthesis of "2-(Benzylthio)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone" by altering the starting materials and reaction conditions to incorporate the benzylthio and phenylsulfonyl functional groups.

Molecular Structure Analysis

Structural characterization techniques such as NMR, FT-IR, and single-crystal X-ray diffraction are commonly employed to elucidate the structure of compounds like the ones studied . Density functional theory (DFT) calculations can predict spectral and geometrical data, which can be correlated with experimental data to confirm molecular structures. Hirshfeld surface analysis and electrostatic potential surfaces (EPS) investigations provide further insights into the intermolecular interactions and electron distribution within the molecule .

Chemical Reactions Analysis

The papers describe various chemical reactions involving pyrrole and pyrrolidine derivatives. For example, 1,3-dipolar addition reactions can yield pyrroline and pyrrolidine derivatives, which can undergo further transformations such as ring opening, loss of SO2, hydrogenation, and substitution reactions . These reactions could be relevant to the compound , particularly if it undergoes similar addition or substitution reactions.

Physical and Chemical Properties Analysis

The electrochemical study of a pyrrole derivative showed good inhibition efficiency on steel surfaces, indicating potential applications in corrosion inhibition . The physical and chemical properties of "this compound" could also be studied using similar electrochemical techniques to assess its potential as a corrosion inhibitor or in other applications.

Scientific Research Applications

Synthesis and Characterization

2-(Benzylthio)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone, due to its complex structure, plays a significant role in the synthesis of a variety of pyrrolidine derivatives, which are crucial for the development of pharmaceutical compounds and materials science. The compound is involved in stereospecific syntheses, where its utility in 1,3-dipolar cycloadditions has been demonstrated to produce enantiomerically pure pyrrolidines, showing the compound's relevance in the synthesis of spatially complex molecules with defined stereochemistry. These processes are essential for creating compounds with potential therapeutic applications, showcasing the molecule's importance in synthetic organic chemistry (Guillermo A Oliveira Udry, Evangelina Repetto, O. Varela, 2014).

Catalytic Applications and Material Synthesis

In the field of catalysis and material synthesis, derivatives of this compound have been utilized as intermediates in the development of novel catalytic systems and materials. This includes the synthesis of polyfunctionally substituted pyridine-2-(1H)-thiones containing a sulfone moiety, highlighting the compound's versatility in contributing to the creation of materials with new properties and potential applications in catalysis and materials science (F. Abu-shanab, 2006).

Antimicrobial Activity

Moreover, the compound has been instrumental in the synthesis of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups, where studies have shown that certain derivatives exhibit antimicrobial activities exceeding those of reference drugs. This indicates the potential of this compound derivatives in the development of new antimicrobial agents, contributing to the ongoing search for effective treatments against resistant microbial strains (Amani M. R. Alsaedi, T. Farghaly, M. Shaaban, 2019).

properties

IUPAC Name

1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-benzylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S2/c21-19(15-24-14-16-7-3-1-4-8-16)20-12-11-18(13-20)25(22,23)17-9-5-2-6-10-17/h1-10,18H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHICFCTXVSSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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